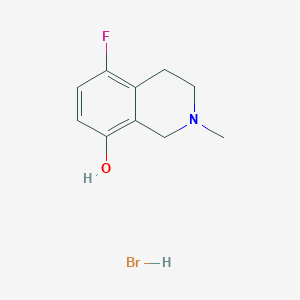

5-(benzyloxy)-2-methylpyridin-4(1H)-one

Übersicht

Beschreibung

5-(Benzyloxy)-2-methylpyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

FLAP Inhibitors Development

5-(benzyloxy)-2-methylpyridin-4(1H)-one derivatives have been studied for their application in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors, such as AM803, have demonstrated potency in FLAP binding and inhibition of leukotriene B(4) in human blood. They have undergone clinical trials for potential use in treating asthma (Stock et al., 2011).

Benzylation of Alcohols

The compound has been utilized in the benzylation of alcohols, demonstrating its role in organic synthesis. Specifically, a stable, neutral organic salt form of the compound has been developed for converting alcohols into benzyl ethers, showing good to excellent yield (Poon & Dudley, 2006).

Novel Synthesis Approaches

Research has expanded on the synthesis of various derivatives, including novel 1-Aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones, by altering the solvent system in the synthesis process. This method has provided a range of compounds in moderate to good yields (Nordmann & Mueller, 2013).

Synthesis of Heterocyclic Derivatives

The compound has been used in the annulation of various pyridines to produce heterocyclic derivatives. This synthesis has led to various derivatives with potential applications in medicinal chemistry (Yale, 1977).

Cytotoxicity Evaluation

Derivatives of the compound have been synthesized and evaluated for cytotoxicity against human tumor cell lines. These studies have identified specific derivatives with significant inhibitory effects on cancer cell growth, highlighting the potential for therapeutic applications (Chen et al., 2003).

Stereoselective Synthesis

The compound has been involved in reactions leading to the synthesis of aliphatic compounds with specific stereochemical configurations. This stereoselective synthesis is important for the development of compounds with desired biological activities (Donnelly et al., 2004).

Inhibitors for HIV-1 Reverse Transcriptase

Its derivatives have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research contributes to the development of new antiviral therapies (Hoffman et al., 1993).

Eigenschaften

IUPAC Name |

2-methyl-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(15)13(8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXLNQVLYVVIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)-2-methylpyridin-4(1H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)

![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)

![(3E)-1-(4-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2794199.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)